![molecular formula C20H23NO5 B7505117 N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B7505117.png)
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BDB is a benzamide derivative that is structurally similar to the recreational drug MDMA (3,4-methylenedioxymethamphetamine). However, unlike MDMA, BDB is not known to have any psychoactive effects.
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide acts by increasing the release of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, sleep, and other physiological functions. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide is thought to act primarily on the serotonin transporter, causing it to release more serotonin into the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can produce several biochemical and physiological effects, including increased locomotor activity, anxiolytic effects, and increased social interaction. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
実験室実験の利点と制限
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide in lab experiments is its structural similarity to MDMA, which allows for comparisons between the two compounds. However, one limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has not been extensively studied and its effects on various physiological processes are not well understood.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide. One area of interest is its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease and stroke. Another area of research is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Further studies are needed to fully understand the effects of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide on various physiological processes and to determine its potential applications in scientific research.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide can be synthesized using a multi-step process involving the reaction of 3,4-diethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a serotonin releaser, similar to MDMA, and has been used in studies investigating the role of serotonin in various physiological and behavioral processes.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-23-16-8-6-15(12-19(16)24-4-2)20(22)21-13-14-5-7-17-18(11-14)26-10-9-25-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAKLRBFZUSNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCCO3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。